Intermedine N-Oxide-D7
Description
Properties
Molecular Formula |
C₁₅H₁₈D₇NO₆ |
|---|---|
Molecular Weight |
322.41 |
Synonyms |
(2S,3R)-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid [(1R,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl Ester-D7; _x000B_[1R-[1α,7(2S*,3R*),7aβ]]-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrroliz |
Origin of Product |
United States |
Biosynthetic Pathways and Advanced Synthetic Strategies for Deuterated Pyrrolizidine Alkaloid N Oxides
Elucidation of Pyrrolizidine (B1209537) Alkaloid N-Oxide Biosynthetic Pathways in Plant Metabolism
Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic organic compounds that plants produce as a defense mechanism against herbivores. mdpi.comnih.gov These compounds are primarily synthesized in the roots and then transported, predominantly as their N-oxide derivatives, to other parts of the plant, such as the inflorescences, for storage. uvic.canih.gov The N-oxide forms are considered the primary, stable products of biosynthesis and the physiological form for long-distance transport. nih.govnih.gov
The biosynthesis of the characteristic necine base of PAs, such as retronecine (B1221780) (the base for intermedine), is a multistep process originating from amino acids and polyamines. mdpi.comuvic.ca The pathway commences with the amino acid arginine, which serves as a precursor for the polyamine putrescine. mdpi.comnih.gov The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS). mdpi.comresearchgate.net
Following its formation, homospermidine undergoes a two-step oxidative deamination of both primary amino groups, a reaction catalyzed by a single copper-containing amine oxidase (CuAO), to yield a bicyclic intermediate, 1-formylpyrrolizidine. nih.gov This intermediate is then reduced to 1-hydroxymethylpyrrolizidine. nih.gov A series of subsequent enzymatic reactions, including desaturation and hydroxylation, leads to the formation of the necine base retronecine. mdpi.comnih.gov This necine base is then esterified with a necic acid, which is synthesized via separate pathways, to form the final pyrrolizidine alkaloid. The process culminates with the N-oxidation of the tertiary nitrogen on the necine base, yielding the stable PA N-oxide. nih.govresearchgate.net
Table 1: Key Precursors and Enzymes in PA N-Oxide Biosynthesis
| Compound/Enzyme | Role in Biosynthesis |
|---|---|
| Arginine | Initial precursor for polyamine synthesis. mdpi.com |
| Putrescine | Primary polyamine precursor for the necine base. nih.gov |
| Spermidine | Co-substrate with putrescine for HSS. researchgate.net |
| Homospermidine Synthase (HSS) | Catalyzes the first committed step, forming homospermidine. mdpi.com |
| Copper Amine Oxidase (CuAO) | Oxidizes homospermidine to initiate cyclization. nih.gov |
Regioselective Deuterium (B1214612) Incorporation Methodologies for the Synthesis of Intermedine (B191556) N-Oxide-D7
The synthesis of isotopically labeled compounds such as Intermedine N-Oxide-D7 requires precise and regioselective methods for incorporating deuterium atoms. General strategies for deuteration can be broadly categorized into three main approaches: synthesis from deuterated starting materials, isotope exchange reactions on a late-stage intermediate or the final molecule, and reductive deuteration. researchgate.net
Synthesis from Deuterated Precursors: This bottom-up approach involves using commercially available, simple deuterated building blocks (e.g., acetone-d6, methanol-d4) to construct the target molecule. researchgate.net For this compound, this could involve synthesizing the necic acid portion of the molecule using deuterated reagents to introduce the seven deuterium atoms in specific, stable positions.
Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium on an existing molecular scaffold. hwb.gov.in Such exchanges can be facilitated by metal catalysts (e.g., Palladium on carbon) in the presence of a deuterium source like heavy water (D₂O). nih.gov The reaction conditions can be tuned to promote deuteration at specific sites, such as those adjacent to carbonyl groups or at benzylic positions. For a complex molecule like intermedine, achieving high regioselectivity for seven specific deuterium atoms via this method would be challenging without directing groups. An alternative involves the catalytic conversion of an amine to an enamine intermediate, which is then deuterated before being reduced back to the deuterated amine, allowing for selective incorporation at the β-position. nih.govrsc.org
Reductive Deuteration: This technique introduces deuterium by reducing a suitable functional group with a deuterated reducing agent. researchgate.net For instance, a carbon-carbon double bond can be reduced using D₂ gas and a catalyst, or a carbonyl group can be reduced using deuterated metal hydrides like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net This method is highly effective for incorporating two deuterium atoms across a double bond or one to two atoms at a former carbonyl position.
For a molecule designated as "-D7," the deuterium atoms are likely incorporated into one of the more synthetically accessible parts of the molecule, such as the necic acid moiety, where multiple stable C-H bonds can be targeted for replacement.
Characterization and Verification of Isotopic Purity and Enrichment in Deuterated Analogs
The successful synthesis of a deuterated analog like this compound necessitates rigorous analytical characterization to confirm its structural integrity, the location of the deuterium labels, and the isotopic enrichment. A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this verification. rsc.orgrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for determining the isotopic enrichment and purity of the labeled compound. rsc.org By analyzing the mass-to-charge ratio with high accuracy, HR-MS can resolve the different isotopologues (e.g., molecules with D6, D7, D8, etc.). almacgroup.com The isotopic distribution of the synthesized compound is measured and compared to the theoretical distribution calculated for a given level of deuterium incorporation. nih.govresearchgate.net This comparison allows for a precise calculation of the percentage of isotopic enrichment and the identification of any unlabeled or partially labeled species. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled in its ability to determine the exact location of deuterium atoms within a molecule. rsc.org
¹H NMR (Proton NMR): In ¹H NMR spectra, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or be significantly reduced in intensity. This provides direct evidence of deuteration at a specific position. rsc.org
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It provides a clean spectrum showing signals only from the incorporated deuterium atoms, confirming their presence and chemical environment. nih.govsigmaaldrich.com The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, simplifying spectral interpretation. sigmaaldrich.com
Combining these techniques provides a comprehensive characterization, ensuring that the synthesized molecule has the correct structure and the desired level of isotopic labeling at the intended positions. rsc.orgrsc.org
Table 2: Analytical Techniques for Characterizing Deuterated Compounds
| Technique | Primary Application | Information Obtained |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment & Purity | Mass isotopomer distribution, percentage of deuteration. almacgroup.comnih.gov |
| ¹H NMR Spectroscopy | Positional Verification | Disappearance of proton signals at deuterated sites. rsc.org |
Advances in Chemical Synthesis Techniques for Pyrrolizidine Alkaloid N-Oxide Derivatives
The chemical synthesis of pyrrolizidine alkaloids and their derivatives is a complex challenge due to their bicyclic structure and multiple stereocenters. Modern organic synthesis has produced a variety of strategies to construct the core pyrrolizidine skeleton with high stereocontrol. nih.goviastate.edu
Recent advances have focused on flexible and efficient routes that can be adapted to produce a range of PA natural products. nih.gov Key strategies often involve the construction of the bicyclic system through intramolecular reactions. For example, intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides have been successfully employed to form the fused-ring system. researchgate.net Another powerful technique is the ring-closing enyne metathesis (RCEM), which can construct the pyrrolizidine core in a single, efficient step. researchgate.net
Many synthetic routes target key necine bases like (+)-retronecine and (+)-heliotridine, which serve as common starting points for the synthesis of more complex PA esters. rsc.orgacs.org These syntheses often employ chiral pool starting materials or asymmetric reactions to establish the correct stereochemistry. rsc.org The final steps in synthesizing PA N-oxide derivatives typically involve the esterification of the necine base with the desired necic acid, followed by a selective N-oxidation of the tertiary amine. The preparation and chemistry of alkaloid N-oxides are well-documented, representing a crucial final step in mimicking the natural products. nih.gov The ongoing development of novel synthetic methods continues to improve the accessibility of these complex molecules for various research applications. kib.ac.cnkib.ac.cn
Metabolic Transformations and Biotransformation Studies Involving Intermedine N Oxide D7
Enzymatic Interconversion Processes Between Pyrrolizidine (B1209537) Alkaloids and their N-Oxides in Biological Systems
The metabolic landscape of pyrrolizidine alkaloids (PAs) is characterized by a critical interplay between the tertiary amine PAs and their corresponding N-oxide forms. This interconversion is a pivotal determinant of their toxic potential, as the tertiary alkaloids are precursors to toxic pyrrolic metabolites.
The oxidation of PAs to PA N-oxides is generally considered a detoxification pathway. This biotransformation is primarily catalyzed by two major enzyme superfamilies:
Cytochrome P450 (CYP) enzymes: These heme-containing monooxygenases, abundant in the liver, are key players in the metabolism of a vast array of xenobiotics, including the oxidation of PAs. nih.govmicrodigest.netmdpi.com
Flavin-containing monooxygenases (FMOs): These enzymes are also involved in the N-oxidation of various compounds and represent another significant pathway for the conversion of PAs to their N-oxides. wikipedia.orgnih.govcore.ac.uk
Conversely, the reduction of PA N-oxides back to their parent tertiary PAs is a critical bioactivation step. This retro-reduction can occur in both the liver and the gastrointestinal tract, mediated by:
Hepatic Cytochrome P450 enzymes: Under certain conditions, CYPs can catalyze the reduction of PA N-oxides.
Intestinal microbiota: The anaerobic environment of the gut provides a favorable setting for gut bacteria to reduce PA N-oxides to their more toxic tertiary amine counterparts. researchgate.netnih.govasianpubs.org This highlights the significant role of the gut-liver axis in PA toxicity. nih.gov
The dynamic equilibrium between these opposing enzymatic activities dictates the systemic exposure to the toxic forms of PAs.
Table 1: Key Enzymes in the Interconversion of Pyrrolizidine Alkaloids and their N-Oxides
| Transformation | Enzyme Family | Location | Role |
|---|---|---|---|
| Oxidation (PA to PA N-Oxide) | Cytochrome P450 (CYP) | Liver | Detoxification |
| Flavin-containing monooxygenases (FMO) | Liver | Detoxification | |
| Reduction (PA N-Oxide to PA) | Cytochrome P450 (CYP) | Liver | Bioactivation |
In vitro and Non-Human in vivo Biotransformation Pathways of Pyrrolizidine Alkaloid N-Oxides
To understand the metabolic fate of PA N-oxides, researchers utilize both in vitro and non-human in vivo models. These studies have been instrumental in identifying the key sites and enzymatic systems responsible for their biotransformation.
In vitro studies typically employ subcellular fractions or cell cultures to isolate specific metabolic processes:
Liver Microsomes: These preparations are rich in CYP and FMO enzymes and are used to study the hepatic N-oxidation of PAs and the reduction of PA N-oxides. nih.govnih.govnih.gov Studies with rat liver microsomes have demonstrated the conversion of PAs to their N-oxides and dihydropyrrolizine derivatives. nih.gov
S9 Fractions: This is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes, providing a more comprehensive in vitro model of metabolic activity.
Hepatocyte Cultures: Using primary hepatocytes from different species allows for the investigation of inter-species differences in PA N-oxide metabolism.
Intestinal Microbiota Incubations: Anaerobic incubation of PA N-oxides with fecal suspensions from humans or animals has confirmed the reductive capabilities of the gut flora. asianpubs.org
Non-human in vivo studies , primarily in rodent models, provide a more integrated understanding of the absorption, distribution, metabolism, and excretion (ADME) of PA N-oxides. These studies have shown that following oral administration, PA N-oxides can be reduced to their parent PAs by the intestinal microbiota, absorbed into the bloodstream, and then transported to the liver. researchgate.netnih.gov In the liver, the reformed PAs can undergo metabolic activation by CYPs to generate reactive pyrrolic species that can bind to cellular macromolecules, leading to toxicity. researchgate.netnih.gov Studies in rats have demonstrated that eradicating intestinal microbiota significantly reduces the systemic exposure to the toxic PA and its metabolites following oral administration of the corresponding PA N-oxide. researchgate.net
Table 2: Summary of Findings from Biotransformation Studies of PA N-Oxides
| Study Type | Model System | Key Findings |
|---|---|---|
| In vitro | Rat Liver Microsomes | Conversion of PA N-oxides to parent PAs is NADPH-dependent. |
| Human Fecal Suspension | Intestinal bacteria exhibit high reductive activity towards PA N-oxides. asianpubs.org | |
| Non-human in vivo | Rat models | Intestinal microbiota play a crucial role in the in vivo reduction of PA N-oxides. researchgate.net |
Application of Intermedine (B191556) N-Oxide-D7 as a Tracer for Elucidating Metabolic Fates of Parent Compounds
The use of stable isotope-labeled compounds, such as Intermedine N-Oxide-D7, is a powerful technique in metabolic research. The deuterium (B1214612) atoms in this compound act as a "heavy" tag, allowing researchers to distinguish it and its metabolites from their naturally occurring, unlabeled counterparts using mass spectrometry.
When this compound is introduced into a biological system, it follows the same metabolic pathways as unlabeled intermedine N-oxide. By analyzing samples (e.g., plasma, urine, tissue homogenates) at different time points, researchers can:
Trace the metabolic pathway: Identify all the metabolites formed from the parent compound by looking for the specific isotopic signature of the D7 label.
Quantify metabolite formation: Determine the concentration of the parent compound and each of its metabolites over time.
Determine metabolic flux: Calculate the rates of different metabolic reactions.
This approach provides a detailed and quantitative picture of the metabolic fate of the parent compound, which is essential for understanding its potential for bioactivation and toxicity. The use of stable isotope tracers avoids the safety concerns and disposal issues associated with radiolabeled compounds.
Comprehensive Metabolite Profiling and Identification Using Isotopic Tracers in Biochemical Studies
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be significantly enhanced by the use of isotopic tracers like this compound. In a typical stable isotope-assisted metabolomics study, a biological system is exposed to the labeled compound. frontiersin.org Samples are then analyzed using high-resolution mass spectrometry coupled with a separation technique like liquid chromatography (LC-MS).
The resulting data will contain pairs of peaks for the labeled compound and its metabolites: one for the naturally occurring (unlabeled) isotopologue and one for the labeled isotopologue with a higher mass corresponding to the number of deuterium atoms. Specialized software can then be used to mine the data for these isotopic pairs, allowing for the comprehensive identification of all metabolites derived from the tracer compound. nih.gov
This methodology offers several advantages:
Unambiguous identification: The presence of the isotopic label provides a high degree of confidence in the identification of metabolites, even for novel or unexpected metabolic products.
Enhanced sensitivity: The distinct isotopic signature can be easily detected, even for low-abundance metabolites.
Pathway elucidation: By identifying a series of labeled metabolites, it is possible to reconstruct the metabolic pathways of the parent compound.
The application of this compound in such studies would enable a detailed mapping of the biotransformation of intermedine N-oxide, providing critical insights into its potential for conversion to toxic metabolites.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrrolizidine Alkaloid |
| Pyrrolizidine Alkaloid N-Oxide |
| Dihydropyrrolizine |
Advanced Analytical Methodologies and Quantitative Applications of Intermedine N Oxide D7
Development of Robust Analytical Methods for the Detection and Quantification of Pyrrolizidine (B1209537) Alkaloid N-Oxides in Complex Matrices
The analysis of pyrrolizidine alkaloid N-oxides (PANOs) in complex matrices like food and herbal products is inherently difficult. These matrices—which include honey, tea, milk, spices, and herbal supplements—contain a multitude of compounds that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods. nih.govnih.gov The primary goals in method development are to achieve low limits of detection (LOD) and quantification (LOQ), effectively separate isomeric PAs, and mitigate matrix effects to ensure accurate results. nih.gov
Key developments in creating robust analytical methods include:
Advanced Sample Preparation: Efficient extraction and cleanup are the first critical steps. Methodologies often employ an initial acidic extraction to protonate the alkaloids, followed by a purification step using solid-phase extraction (SPE), typically with strong cation exchange cartridges. lcms.cznih.gov This two-step process helps to isolate the PAs and PANOs from the bulk of the matrix, reducing interference and concentrating the analytes. nih.gov Some methods have also incorporated steps like freezing-out raw extracts to further remove matrix components. nih.gov
Optimized Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) is the preferred technique for separating PAs and PANOs. mdpi.com The use of columns with advanced chemistries, such as HSS T3, coupled with optimized mobile phase gradients (typically water and methanol or acetonitrile with formic acid), allows for the separation of many structurally similar PAs, including challenging chiral and isomeric pairs like intermedine (B191556)/lycopsamine (B1675737) and their N-oxides. mdpi.com
High-Sensitivity Mass Spectrometry: Tandem mass spectrometry (MS/MS) is the gold standard for detection due to its high selectivity and sensitivity. nih.gov It allows for the simultaneous analysis of both PAs and their N-oxide forms in a single run. mdpi.com
Use of Internal Standards: The limited commercial availability of analytical standards for the more than 660 known PAs is a significant bottleneck. mdpi.com To address variability during sample preparation and ionization, isotopically labeled internal standards are employed. These standards, which co-elute with their corresponding analytes but are distinguished by mass, are essential for correcting analytical variations and improving the accuracy of quantification. nih.gov
The combination of these strategies has led to the development of methods capable of detecting PAs and PANOs at levels below 1 µg/kg in various food products, which is necessary to meet stringent regulatory limits, such as those set by the European Union. nih.gov
Strategic Utilization of Intermedine N-Oxide-D7 as an Internal Standard in High-Throughput Mass Spectrometry
In quantitative mass spectrometry, an ideal internal standard (IS) behaves identically to the analyte during sample extraction, cleanup, chromatography, and ionization, but is distinguishable by the mass spectrometer. Stable isotope-labeled standards, such as this compound, are considered the gold standard for this purpose. By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased without significantly altering its chemical and physical properties.
The strategic use of this compound and similar deuterated analogues is critical for high-throughput analysis because it corrects for a variety of potential errors:
Extraction and Recovery Variability: Losses during multi-step sample preparation can be inconsistent. An isotopically labeled IS added at the beginning of the process experiences the same losses as the native analyte, allowing for accurate correction.
Matrix Effects: Co-eluting compounds from complex matrices can suppress or enhance the analyte signal during electrospray ionization (ESI). Since the deuterated standard is affected in the same way as the native analyte, the ratio of their signals remains constant, canceling out the matrix effect. nih.gov
Instrumental Drift: Minor fluctuations in instrument performance over a long analytical run can affect signal intensity. The use of an IS normalizes the response, ensuring high precision and reproducibility across many samples. nih.gov
By compensating for these variables, this compound enables the development of robust, high-throughput methods that deliver accurate and reliable quantitative data, which is essential for routine monitoring and regulatory compliance.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely applied technique for the quantitative analysis of PAs and PANOs. nih.gov The use of this compound as an internal standard in these methods significantly enhances the precision and accuracy of quantification.
In a typical LC-MS/MS workflow, this compound is added to the sample prior to extraction. The sample is then processed, and the final extract is injected into the LC-MS/MS system. The analytes are separated chromatographically before being ionized (usually by ESI in positive mode) and detected by the mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the native analyte (e.g., Intermedine N-oxide) and the deuterated internal standard (this compound) using Multiple Reaction Monitoring (MRM).
Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. This ratio-based approach ensures that variations from matrix effects or sample workup are effectively normalized, leading to highly precise and accurate measurements even at very low concentrations (µg/kg levels). nih.govlcms.cz
The application of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of PANOs is limited. PANOs are non-volatile and thermally unstable, making them unsuitable for direct GC analysis, which requires analytes to be volatilized at high temperatures. mdpi.com Therefore, GC-MS methods typically require a chemical reduction step to convert the PANOs back to their corresponding tertiary PA free bases before analysis.
While a deuterated standard like Intermedine-D7 (the reduced form) could theoretically be used in such a method, the extra step of reduction adds complexity and potential for analytical error. Furthermore, some PAs may require derivatization to improve their chromatographic behavior. Given these challenges and the fact that LC-MS/MS can analyze PANOs directly, GC-MS is generally considered impractical and is less frequently used for PANO analysis. mdpi.com
High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with errors <5 ppm). This capability is invaluable for the analysis of PAs and PANOs.
HRMS is primarily used for:
Structural Elucidation: By providing the exact elemental composition of parent and fragment ions, HRMS helps in identifying unknown PAs and confirming the structures of known ones.
Isomer Differentiation: While HRMS alone cannot distinguish between isomers that have the same exact mass (e.g., intermedine and lycopsamine), it can be coupled with techniques like ion mobility spectrometry (IMS) to improve separation. Furthermore, detailed analysis of fragmentation patterns (MS/MS spectra) obtained via HRMS can sometimes reveal subtle structural differences between isomers. spettrometriadimassa.it
Untargeted Screening: HRMS allows for untargeted screening of samples for a wide range of potential PAs without the need for reference standards for every compound, by searching for accurate masses of known PAs.
While the primary role of a deuterated internal standard like this compound is for quantification, it can also serve as a reference compound in HRMS analysis. It helps to confirm retention times and provides a known fragmentation pattern, which can aid in the interpretation of spectra for the native analyte and related structures.
Method Validation Parameters for Analytical Assays Employing Deuterated Internal Standards (e.g., linearity, precision, selectivity, matrix effects)
The validation of an analytical method ensures that it is reliable, reproducible, and fit for its intended purpose. For assays employing deuterated internal standards like this compound, validation is performed according to established guidelines (e.g., AOAC, SANTE). nih.gov The use of a stable isotope-labeled internal standard is instrumental in meeting the stringent acceptance criteria for these parameters.
Linearity: Calibration curves are constructed by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. This approach typically yields excellent linearity (with correlation coefficients, r², >0.99) over a wide concentration range because the internal standard corrects for non-linear responses that might arise from detector saturation or matrix effects at higher concentrations.
Precision: Precision is assessed as repeatability (intra-day precision) and reproducibility (inter-day precision) and is expressed as the relative standard deviation (%RSD). The use of a deuterated internal standard significantly improves precision by minimizing variations caused by sample preparation and instrument instability. Methods for PA analysis often achieve %RSD values below 15%, even at low concentrations. nih.gov
Selectivity: Selectivity is the ability of the method to distinguish the analyte from other components in the sample. In MS/MS, selectivity is achieved by monitoring specific precursor-to-product ion transitions. The internal standard helps confirm the identity of the analyte peak based on the consistent retention time and the presence of its own unique transition.
Matrix Effects: This refers to the alteration of ionization efficiency due to co-eluting matrix components. A deuterated internal standard is the most effective tool to compensate for matrix effects, as it experiences the same signal suppression or enhancement as the native analyte. nih.gov This ensures accuracy across different and complex sample types, such as spices, herbal teas, and honey.
Recovery (Trueness/Accuracy): Recovery experiments are performed by spiking blank samples with known amounts of the analyte. The accuracy of the measurement is greatly improved by the internal standard, which corrects for analyte losses during extraction and cleanup. Validated methods for PAs typically demonstrate recovery rates within the acceptable range of 70-120%. nih.govlcms.cz
The table below summarizes typical validation parameters for LC-MS/MS methods analyzing PAs in various food matrices.
| Validation Parameter | Matrix | Typical Acceptance Criteria | Performance in PA Analysis |
|---|---|---|---|
| Linearity (r²) | Honey, Tea, Milk | > 0.99 | Typically ≥ 0.99 nih.gov |
| Precision (RSD) | Honey, Tea, Milk | < 15-20% | < 15% for intra- and inter-day precision nih.gov |
| Recovery | Honey | 70-120% | 64.5–103.4% nih.gov |
| Recovery | Milk | 70-120% | 65.2–112.2% nih.gov |
| Recovery | Tea | 70-120% | 67.6–107.6% nih.gov |
| Limit of Quantification (LOQ) | Honey | Varies by regulation | 0.05–1.00 µg/kg nih.gov |
| Limit of Quantification (LOQ) | Tea | Varies by regulation | 0.1–2.5 µg/kg nih.gov |
Quantitative Analysis of Pyrrolizidine Alkaloids and their N-Oxides in Diverse Biological and Environmental Samples
Validated analytical methods incorporating deuterated internal standards have been successfully applied to quantify PAs and PANOs in a wide range of samples, providing crucial data for risk assessment.
Honey: Honey can become contaminated with PAs when bees forage on PA-producing plants. Numerous studies have reported PA levels in honey, with concentrations varying widely depending on the botanical and geographical origin. Mean concentrations are often around 10 µg/kg, but can be higher in specific cases. nih.gov
Tea and Herbal Infusions: Tea and herbal products are a significant source of human exposure to PAs, often due to contamination from co-harvested PA-producing weeds. nih.gov Studies have found total PA concentrations ranging from below the limit of detection to over 5,000 µg/kg in some herbal tea samples. nih.govresearchgate.net
Spices and Herbal Drugs: Dried plant materials like spices and herbal remedies can also be contaminated with PAs. Due to the complexity of these matrices, methods using internal standards are essential for accurate quantification. nih.gov
Animal-Derived Products: PAs can be transferred to animal products like milk and eggs if livestock consume contaminated feed. Sensitive methods are required to monitor for this carry-over and ensure these products are safe for consumption. nih.govnih.gov
The table below presents examples of PA/PANO concentrations found in various food samples from different studies.
| Sample Type | Analyte Type | Reported Concentration Range (µg/kg) | Reference |
|---|---|---|---|
| Honey | Total PAs | Mean value of ~10 | nih.gov |
| Tea (various types) | Total PAs | nih.gov | |
| Rooibos Tea | Total PAs | 143 to 2300 | lcms.cz |
| Herbal Medicines | Total PAs | Highest total content among tested foods | nih.gov |
| Milk | Individual PAs | LOQs from 0.045 to 2.273 | nih.gov |
The application of these advanced analytical methods, underpinned by the use of deuterated internal standards like this compound, is fundamental to the global effort to monitor and control the presence of toxic pyrrolizidine alkaloids in the food chain.
Innovations in Sample Preparation and Extraction Techniques Optimized for Deuterated Pyrrolizidine Alkaloid N-Oxide Analysis
The accurate quantification of pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) is critically dependent on effective sample preparation. This is particularly true for the analysis of deuterated internal standards like this compound, where efficient and reproducible extraction is paramount for correcting analyte losses and compensating for matrix effects. Due to the high polarity of PANO compounds and the complexity of matrices such as honey, milk, tea, and herbal products, significant advancements have been made to move beyond simple solvent extractions to more sophisticated and selective techniques. nih.govchromatographyonline.comcabidigitallibrary.org
The primary challenge in analyzing PANOs lies in their extraction from complex sample matrices that contain numerous interfering compounds. mdpi.com Initial extraction methods often involve acidified aqueous or alcohol-based solutions to leverage the basicity of the pyrrolizidine nucleus and the high polarity of the N-oxide functional group. researchgate.netscilit.com However, these crude extracts are often unsuitable for direct analysis by sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to significant matrix effects, which can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govacs.org
To address these challenges, solid-phase extraction (SPE) has become the cornerstone of sample cleanup for PA and PANO analysis. cabidigitallibrary.orgnih.gov Strong cation-exchange (SCX) SPE cartridges are particularly effective. nih.govnih.gov The principle involves loading the acidified sample extract onto the sorbent, where the protonated alkaloids (both the tertiary bases and the N-oxides) are retained. Interfering neutral and acidic matrix components are then washed away. Finally, the retained PAs and PANOs are eluted with an alkaline solution, which neutralizes the charge on the alkaloids, releasing them from the sorbent. nih.govwaters.com This approach significantly reduces matrix interferences and concentrates the analytes, thereby improving method sensitivity and reliability. waters.com
Recent innovations have focused on developing novel sorbent materials with enhanced selectivity and efficiency for PAs and PANOs. These advancements aim to further minimize matrix effects and improve recovery rates.
Key Innovations in SPE Sorbents:
Organosilyl-Sulfonated Halloysite Nanotubes: This novel cation-exchange material has demonstrated high efficiency in extracting PAs from complex matrices like honey. mdpi.com Studies have shown high loading efficiencies and recovery rates ranging from 78.3% to 101.3% for various PAs in aqueous solutions. mdpi.com The material's reusability also presents a sustainable and cost-effective advantage. mdpi.com
Nano-Zirconium Silicate (NZS): Employed as a dispersive-SPE sorbent, NZS has shown a specific affinity for PAs, allowing for effective removal of a substantial portion of complex plant matrices. nih.gov A comparative study demonstrated that the NZS method resulted in significantly lower limits of quantification (LOQ) (0.64–4.5 ng/mL) compared to traditional C18 SPE sorbents (4.98–25.7 ng/mL). nih.gov Recovery rates for PANOs were reported in the range of 30–70%. nih.gov
Ultrasound-Assisted Dispersive SPE (USA-dSPE): This technique combines the efficiency of dispersive SPE with the enhanced extraction power of ultrasonication. A method using graphene as the sorbent for analyzing PAs and PANOs in herbs reported good recoveries (61–128%) and minimal matrix effects for most analytes. nih.gov This approach is noted for being simple and time-saving. nih.gov
The effectiveness of these sample preparation techniques is demonstrated by the improved recovery and precision in the analysis of PAs and PANOs across various challenging matrices. The data below highlights the performance of optimized SPE methods.
| Analyte Type | Method | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |
|---|---|---|---|---|---|
| PAs & PANOs | UHPLC-MS/MS with SPE | Honey | 64.5–103.4 | <15 | nih.gov |
| PAs & PANOs | UHPLC-MS/MS with SPE | Milk | 65.2–112.2 | <15 | nih.gov |
| PAs & PANOs | UHPLC-MS/MS with SPE | Tea | 67.6–107.6 | <15 | nih.gov |
| PAs & PANOs | USA-dSPE with Graphene | Herbs | 61–128 | <15 | nih.gov |
| PAs | SPE with Sulfonated Halloysite Nanotubes | Honey | 94.1–100 | <10 | researchgate.net |
| Sorbent | Analyte Type | LOQ Range (ng/mL) | Source |
|---|---|---|---|
| Nano-Zirconium Silicate (NZS) | PAs & PANOs | 0.64–4.5 | nih.gov |
| C18 | PAs & PANOs | 4.98–25.7 | nih.gov |
The successful implementation of these innovative sample preparation and extraction techniques is fundamental to the accurate analysis of deuterated PANOs like this compound. By effectively removing matrix interferences and ensuring high, reproducible recoveries, these methods enable reliable quantification, which is essential for the use of deuterated analogues as internal standards in quantitative analytical workflows.
Biological Interactions and Mechanistic Insights Excluding Direct Toxicity and Safety Profiles
Molecular and Cellular Interactions of Pyrrolizidine (B1209537) Alkaloid N-Oxides in In Vitro Models
In laboratory-based in vitro models, Pyrrolizidine Alkaloid N-Oxides (PANOs) like Intermedine (B191556) N-oxide generally exhibit lower cytotoxic potential compared to their corresponding tertiary pyrrolizidine alkaloids (PAs). nih.gov The N-oxide form is more water-soluble and less reactive. uvic.ca For PANOs to exert significant biological activity at the cellular level, they must first be metabolically converted to their parent PAs. nih.gov This reduction is a critical step, as the tertiary PAs are the precursors to the reactive metabolites that interact with cellular macromolecules.
The primary mechanism of interaction begins with the reduction of the N-oxide to the tertiary amine. uvic.ca This conversion allows the molecule to become a substrate for metabolic activation. Studies using in vitro systems have demonstrated that in the absence of metabolic activation, PANOs have limited direct interaction with cellular components. However, when metabolic systems (such as liver microsomes or specific enzymes) are introduced, the subsequent formation of reactive pyrrolic metabolites, known as dehydropyrrolizidine alkaloids (DHPAs), can occur. mdpi.com These electrophilic DHPAs are capable of forming adducts with cellular nucleophiles like proteins and DNA, which is a key aspect of their biological activity.
An in vitro study comparing various dehydropyrrolizidine alkaloids and their N-oxides in chicken hepatocyte cell lines found that the N-oxides, including those of a similar structural class to intermedine, were not significantly cytotoxic at the tested concentrations, whereas the parent alkaloids induced cytotoxicity in a concentration-dependent manner. nih.gov This highlights the pivotal role of the chemical form (N-oxide vs. tertiary amine) in mediating cellular interactions.
Modulation of Enzymatic Activities by Pyrrolizidine Alkaloid N-Oxides (e.g., Cytochrome P450s, Reductases)
The biological activity of Intermedine N-oxide is intrinsically linked to its interaction with various enzyme systems. The transformation of PANOs is a multi-step process involving both reduction and oxidation reactions, primarily mediated by reductases and Cytochrome P450 (CYP) enzymes. wikipedia.orgresearchgate.net
Initially, PANOs can be reduced back to their parent tertiary PAs. This reductive process can be facilitated by gut microbiota and hepatic enzyme systems, including certain CYP450 isoforms. researchgate.net Specifically, studies have identified that the biotransformation of some PANOs to their corresponding PAs is mediated by hepatic CYPs, with CYP1A2 and CYP2D6 being implicated. researchgate.net
Once the tertiary PA (e.g., Intermedine) is formed, it becomes a substrate for other CYP monooxygenases, which is a critical activation step. wikipedia.org The oxidation of the necine base by CYPs, particularly isoforms like CYP3A and CYP2B, generates highly reactive pyrrolic esters (DHPAs). uvic.cawikipedia.org These metabolites are the ultimate biologically active agents that can alkylate cellular macromolecules. Therefore, PANOs indirectly modulate enzymatic pathways by first being converted to a substrate (the tertiary PA) which is then acted upon by other enzymes to produce reactive species. This sequence underscores a complex interplay where one set of enzymes (reductases, certain CYPs) reverses the N-oxidation, while another set (other CYPs) activates the resulting PA.
| Enzyme Class | Role in PANO Biotransformation | Specific Examples | Outcome |
| Reductases / CYPs | Reduction of PANO to parent PA | Intestinal microbiota, Hepatic CYP1A2, CYP2D6 | Formation of tertiary PA (e.g., Intermedine) |
| Cytochrome P450s | Oxidation (bioactivation) of parent PA | Hepatic CYP3A, CYP2B isoforms | Generation of reactive pyrrolic esters (DHPAs) |
Role of Intermedine N-Oxide in Plant Defense Mechanisms and Interspecies Chemical Communication
Plants produce PAs and their N-oxides as a primary chemical defense against herbivores. nih.govmdpi.com The N-oxide form, such as Intermedine N-oxide, is typically the predominant form stored in plant tissues, as its higher water solubility facilitates transport and storage within the plant. uvic.canih.gov These compounds act as feeding deterrents against a wide array of generalist herbivores. researchgate.net
While effective against generalists, some specialist insects have co-evolved with PA-producing plants and have developed mechanisms to overcome these defenses. uvic.ca These specialist insects can sequester PANOs from their host plants and utilize them for their own defense against predators like spiders and other insects. wikipedia.orgsemanticscholar.org For example, larvae of the cinnabar moth (Tyria jacobaeae) accumulate PANOs from their food plants. uvic.ca
The interaction is nuanced, as the chemical form of the PA plays a differing role. Studies have shown that while plants mainly store the less toxic N-oxides, the reduced tertiary PAs can be more efficient feeding deterrents against some generalist insects. researchgate.net However, specialist insects have adapted to handle these compounds. Some sequester the N-oxides directly, while others have evolved specific enzymes, such as senecionine N-oxidase (SNO), which re-oxidizes any reduced PAs back to the N-oxide form in their hemolymph. nih.gov This prevents the bioactivation of the PAs into toxic metabolites within the insect, allowing for safe storage. nih.govuvic.ca This sequestered PANO then serves as a potent defense, making the insect unpalatable to its own predators. wikipedia.orgsemanticscholar.org
| Organism Type | Interaction with Pyrrolizidine Alkaloid N-Oxides | Mechanism/Outcome |
| Plants | Production and storage | Stored as water-soluble N-oxides for defense against herbivores. uvic.canih.gov |
| Generalist Herbivores | Deterrence from feeding | PAs and PANOs act as antifeedants. researchgate.net |
| Specialist Insects | Sequestration for defense | Ingest PANOs from plants and store them as a defense against predators. wikipedia.org Some possess enzymes to maintain the alkaloids in the non-toxic N-oxide form. nih.gov |
| Predators of Specialist Insects | Avoidance | Learn to avoid preying on insects that have sequestered unpalatable PANOs. wikipedia.org |
Investigations into Microbial Degradation and Biotransformation in Non-Mammalian Biological Systems
The fate of Intermedine N-oxide and other PANOs is significantly influenced by microbial activity in various non-mammalian environments. These processes are crucial for the detoxification and degradation of these compounds in ecosystems.
In agricultural settings, the disposal of PA-containing plant residues is a significant concern. Research into the microbial degradation of PAs during composting and biomethanization (biogas production) has shown these processes to be highly effective. One study demonstrated a nearly complete degradation of PAs within three months during composting. researchgate.netnih.gov In biogas batches, a rapid decomposition of PAs from several thousand µg/kg to less than a few hundred µg/kg was observed, indicating efficient microbial biotransformation under anaerobic conditions. researchgate.netnih.gov This suggests that microbial communities in soil and composting systems possess the enzymatic machinery to break down the complex pyrrolizidine structure. researchgate.net
Another significant area of non-mammalian biotransformation occurs in the rumen of herbivores like sheep and goats. These animals are known to be more resistant to PA toxicity compared to monogastric species. nih.gov This resistance is partly attributed to the activity of rumen microbes. researchgate.net In the anaerobic environment of the rumen, bacteria can reduce PANOs to their corresponding tertiary PAs. Subsequently, these microbes can further metabolize the PAs into non-toxic, saturated necine base structures, effectively detoxifying them before they are absorbed by the host animal. researchgate.net This microbial action serves as a protective biotransformation pathway for ruminants grazing on PA-containing plants. researchgate.net
| Biological System | Microbial Process | Efficiency/Outcome |
| Composting | Aerobic microbial degradation | Virtually complete loss of PAs over a three-month period. researchgate.netnih.gov |
| Biomethanization (Biogas) | Anaerobic microbial decomposition | Rapid and significant reduction in PA concentrations. researchgate.netnih.gov |
| Ruminant Rumen | Anaerobic microbial biotransformation | Reduction of PANOs to PAs, followed by conversion to non-toxic saturated metabolites. researchgate.net |
Environmental Occurrence, Persistence, and Fate of Pyrrolizidine Alkaloid N Oxides
Natural Distribution and Occurrence of Pyrrolizidine (B1209537) Alkaloid N-Oxides in Various Plant Species and Ecosystems
Pyrrolizidine alkaloids and their N-oxides are most commonly found in the plant families Asteraceae (e.g., Senecio genus), Boraginaceae (e.g., Heliotropium, Cynoglossum, and Symphytum genera), and Fabaceae (e.g., Crotalaria genus). tandfonline.comnih.gov They are also found to a lesser extent in families such as Orchidaceae, Poaceae, Lamiaceae, and Convolvulaceae. nih.gov In most PA-producing plants, the N-oxide form is predominant over the free base form. tandfonline.comnih.gov
The concentration and specific types of PA N-oxides can vary significantly depending on the plant species, the part of the plant, and environmental factors like climate and soil properties. ijmcr.com Within a plant, PA N-oxides are synthesized in the roots and then transported to other parts, with higher concentrations often found in flowers and the shoot apex. uvic.ca For example, intermedine (B191556) N-oxide has been identified as one of the most abundant PAs in some species of Eupatorium perfoliatum (boneset). researchgate.net
The distribution of PA-producing plants is widespread across various ecosystems, from agricultural fields where they grow as weeds to natural pastures. mdpi.comresearchgate.net This wide distribution contributes to the potential for these compounds to enter the food chain. mdpi.com
Table 1: Plant Families and Genera Known for Producing Pyrrolizidine Alkaloids and their N-Oxides
Environmental Persistence and Degradation Pathways of Pyrrolizidine Alkaloid N-Oxides (e.g., in soil, water, agricultural processes)
The environmental persistence of PA N-oxides is influenced by their chemical properties and environmental conditions. As highly water-soluble compounds, they have the potential for mobility in soil and water systems. nih.govdoi.org
In Soil: PA N-oxides can be introduced into the soil through the decomposition of PA-producing plants. researchgate.net Once in the soil, their fate is determined by factors such as soil composition, microbial activity, and pH. Studies have shown that PA N-oxides can be converted back to their less water-soluble parent PA forms under certain conditions. researchgate.net The persistence of these compounds in soil is a critical area of research, as it can lead to uptake by subsequent crops. The mobility of PAs in soil is influenced by the soil's composition, which affects the potential for environmental contamination. researchgate.net
In Water: The occurrence of PAs in aquatic environments is a growing concern. documentsdelivered.com PA N-oxides can enter water bodies through runoff from agricultural areas or leaching from contaminated soil. The degradation of PA N-oxides in water can occur through processes like photodegradation, where they are broken down by sunlight. documentsdelivered.com The presence of dissolved organic matter can influence the rate of this degradation. documentsdelivered.com Recent studies have also explored advanced oxidation processes, such as UV/persulfate treatment, for the effective removal of PAs from drinking water. doi.org
In Agricultural Processes: During agricultural processes such as composting or ensiling, PA N-oxides can be transformed. For instance, the anaerobic conditions in silage can lead to the reduction of PA N-oxides back to their tertiary PA forms. researchgate.net This highlights the importance of managing PA-containing weeds in crops intended for animal feed.
Future Research Perspectives and Emerging Methodological Advancements
Development of Novel Deuterated Analogs for Expanded Research Applications in Chemical Biology
The synthesis of deuterated molecules is a cornerstone of modern medicinal chemistry, enabling researchers to investigate the metabolic fate and pharmacokinetic profiles of drug candidates. The introduction of deuterium (B1214612) can significantly alter metabolic pathways, often leading to improved therapeutic efficacy and safety profiles. This principle is being increasingly applied to natural products with therapeutic potential, such as the pyrrolizidine (B1209537) alkaloid indicine (B129459) and its analogues, including intermedine (B191556).
Future research will likely focus on the synthesis of novel deuterated analogs of Intermedine N-Oxide, moving beyond the existing D7 labeling. These new analogs could feature deuterium substitution at different positions within the molecule, providing a more nuanced understanding of its metabolic stability and biotransformation. For instance, selective deuteration at sites prone to enzymatic oxidation could help to identify key metabolic hotspots and inform the design of next-generation derivatives with enhanced anticancer activity.
The development of these novel deuterated analogs will be instrumental in a variety of chemical biology applications. They can serve as powerful probes to elucidate the mechanisms of action of intermedine and its N-oxide, helping to identify their molecular targets and downstream cellular effects. Furthermore, these isotopically labeled compounds will be invaluable in quantitative proteomics and metabolomics studies, allowing for precise tracking and quantification of the parent compound and its metabolites in complex biological systems.
Integration of Untargeted Metabolomics and Proteomics Approaches with Deuterated Standards for Pathway Elucidation
Untargeted metabolomics and proteomics have emerged as powerful tools for obtaining a systems-level understanding of biological processes and disease states. These approaches generate vast datasets that can reveal novel biomarkers and provide insights into complex metabolic and signaling networks. The integration of deuterated standards, such as Intermedine N-Oxide-D7, is crucial for enhancing the accuracy and reliability of these high-throughput analyses.
In the context of Intermedine N-Oxide research, the use of its deuterated form as an internal standard in untargeted metabolomics and proteomics studies will enable the precise quantification of changes in the metabolome and proteome upon treatment with the parent compound. This will facilitate the identification of metabolic pathways and protein networks that are modulated by intermedine N-oxide, shedding light on its mechanism of action and potential off-target effects.
A key challenge in untargeted metabolomics is the confident identification of metabolites from the thousands of features detected by mass spectrometry. Network-based computational approaches, such as the prize-collecting Steiner forest algorithm (PIUMet), can help to overcome this limitation by integrating untargeted metabolomics data with existing biological knowledge to infer dysregulated pathways without the need for definitive metabolite identification. nih.govnih.gov The application of such integrative multi-omics strategies, in conjunction with deuterated standards like this compound, holds great promise for elucidating the complex biological effects of this and other pyrrolizidine alkaloids.
Advancements in Computational Modeling and In Silico Approaches for Predicting Pyrrolizidine Alkaloid N-Oxide Behavior
Computational modeling and in silico approaches are becoming increasingly indispensable in toxicology and drug discovery, offering a rapid and cost-effective means of predicting the absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity of chemical compounds. These methods are particularly valuable for the study of pyrrolizidine alkaloids (PAs) and their N-oxides, a class of compounds known for their complex metabolism and potential for hepatotoxicity.
Future advancements in this area will likely involve the development of more sophisticated quantitative structure-activity relationship (QSAR) models and physiologically based pharmacokinetic (PBPK) models specifically tailored to PAs and their N-oxides. These models will incorporate a wider range of physicochemical properties and metabolic parameters to provide more accurate predictions of their in vivo behavior.
For Intermedine N-Oxide, in silico tools can be used to predict its metabolic fate, identify potential reactive metabolites, and assess its risk of toxicity. By combining in silico predictions with experimental data obtained using deuterated analogs like this compound, researchers can build more robust models that can be used to guide the design of safer and more effective therapeutic agents based on the pyrrolizidine alkaloid scaffold.
Importance of Developing Standardized Reference Materials for Pyrrolizidine Alkaloid N-Oxides
The availability of high-quality, well-characterized reference materials is fundamental to ensuring the accuracy and comparability of analytical measurements. In the field of clinical diagnostics and food safety, standardized reference materials (SRMs) play a critical role in method validation, quality control, and establishing traceability of measurement results.
For pyrrolizidine alkaloid N-oxides, including Intermedine N-oxide, the development of certified reference materials is of paramount importance. These standards are essential for the accurate quantification of these compounds in various matrices, such as herbal products, food supplements, and biological samples. The availability of such standards will facilitate regulatory compliance and risk assessment, ultimately protecting public health.
Organizations such as the National Institute of Standards and Technology (NIST) have a long history of developing SRMs for a wide range of analytes. nist.govresearchgate.netgovinfo.govgovinfo.gov The development of a certified reference material for Intermedine N-oxide, and its deuterated analog this compound, would be a significant step forward in ensuring the quality and reliability of research and testing related to this important class of natural products.
Q & A
Q. How do researchers mitigate unintended ecological consequences when studying this compound in natural habitats?
- Methodology : Permitted field trials follow the Nagoya Protocol on genetic resources. Confined test plots with root barriers prevent PA spread to non-target flora. Post-study monitoring for 3–5 years tracks residual Intermedine levels and pollinator health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
